Barium thiocyanate

Description

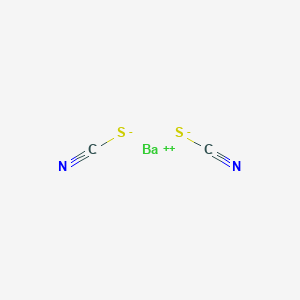

Structure

3D Structure of Parent

Properties

IUPAC Name |

barium(2+);dithiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHNS.Ba/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZCRGABYQYUFX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba(SCN)2, C2BaN2S2 | |

| Record name | barium thiocyanate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_thiocyanate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

463-56-9 (Parent) | |

| Record name | Barium thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002092173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90890553 | |

| Record name | Barium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2092-17-3 | |

| Record name | Barium thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002092173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3412AZ8I1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Barium Thiocyanate from Barium Hydroxide and Ammonium Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of barium thiocyanate from the reaction of barium hydroxide and ammonium thiocyanate. The document details the chemical principles, experimental procedures, and relevant physicochemical data. Furthermore, it explores the biological activities of the constituent ions, barium (Ba²⁺) and thiocyanate (SCN⁻), offering insights into their potential relevance in biomedical research and drug development.

Core Synthesis

The synthesis of this compound from barium hydroxide and ammonium thiocyanate is a well-established and straightforward method. The reaction is notably spontaneous and highly endothermic, leading to a significant decrease in temperature. The overall balanced chemical equation for this reaction is:

Ba(OH)₂·8H₂O(s) + 2 NH₄SCN(s) → Ba(SCN)₂(aq) + 2 NH₃(g) + 10 H₂O(l) [1][2]

This reaction proceeds by mixing the solid reactants, which then liquefy due to the formation of water and the dissolution of the product in it.[3][4][5] The evolution of ammonia gas is a key indicator that the reaction is proceeding.[3][4]

Stoichiometry and Reagents

The stoichiometry of the reaction requires a 1:2 molar ratio of barium hydroxide to ammonium thiocyanate.[6] For practical synthesis, barium hydroxide octahydrate is commonly used.

| Compound | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O) | 315.46 | 1 |

| Ammonium Thiocyanate (NH₄SCN) | 76.12 | 2 |

| This compound (Ba(SCN)₂) | 253.49 | 1 |

Physicochemical Properties of this compound

This compound is a white, crystalline solid that is highly soluble in water and soluble in acetone, methanol, and ethanol.[7][8] It is known to be hygroscopic and typically crystallizes from water as the trihydrate (Ba(SCN)₂·3H₂O).[7]

| Property | Value | Reference |

| Molar Mass | 253.49 g/mol | [8] |

| Appearance | White crystals | [8] |

| Solubility in water | 62.63 g/100 mL (at 25 °C) | [8] |

| Form | Anhydrous or Trihydrate | [8] |

Experimental Protocol

The following is a detailed methodology for the synthesis, purification, and crystallization of this compound, adapted from established procedures.[7]

Materials and Equipment

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Ammonium thiocyanate (NH₄SCN)

-

Round-bottom flask

-

Heating mantle or Bunsen burner

-

Sintered-glass Büchner funnel or filter paper with kieselguhr/Celite

-

6 N Sulfuric acid (H₂SO₄)

-

Carbon dioxide (CO₂) source (e.g., dry ice or gas cylinder)

-

Activated charcoal

-

Beakers

-

Ice bath

-

Stirring rod

Synthesis Procedure

-

Reaction Initiation : In a 500-mL round-bottomed flask, combine 158 g (0.5 mol) of barium hydroxide octahydrate and 76 g (1 mol) of ammonium thiocyanate.[7]

-

Liquefaction and Ammonia Evolution : Shake the flask until the solid mixture liquefies.[7] Heat the solution to boiling and continue boiling until the evolution of ammonia gas ceases. Periodically replace the evaporated water.[7]

-

Alkalinity Check : Test the solution with phenolphthalein to ensure it is still alkaline. If not, add more barium hydroxide and repeat the boiling step.[7]

-

Initial Filtration : Filter the hot solution through a sintered-glass Büchner funnel to remove any precipitate. If a sintered-glass funnel is unavailable, use filter paper pre-coated with a thin layer of kieselguhr or Celite.[7]

Purification and Crystallization

-

Neutralization : To the filtrate, carefully add 6 N sulfuric acid until the solution is only faintly alkaline to litmus paper (just colorless to phenolphthalein).[7] Neutralize the remaining excess barium hydroxide by bubbling carbon dioxide through the solution.[7]

-

Removal of Barium Carbonate : Heat the solution to boiling to precipitate any dissolved barium hydrogen carbonate as barium carbonate.[7] For optimal results, the mixture can be digested overnight on a steam bath.[7]

-

Second Filtration : Filter the solution again using a pre-coated filter paper as described previously.[7]

-

Decolorization : Heat the filtrate to boiling and add 0.5 g of activated charcoal.[7] Filter the hot solution once more.[7]

-

Concentration : Concentrate the final filtrate by boiling until the boiling point reaches 125 °C. Do not exceed this temperature.[7]

-

Crystallization : Allow the concentrated solution to cool to room temperature, and then place it in an ice bath to induce crystallization of this compound trihydrate.[7]

-

Isolation and Drying : Collect the crystals on a Büchner funnel and allow them to air dry.[7]

Expected Yield

The expected yield of this compound trihydrate from this procedure is approximately 115 g, which corresponds to a 75% yield.[7]

Diagrams

Chemical Reaction Pathway

Caption: Chemical reaction for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

Biological Relevance of Constituent Ions for Drug Development

While this compound itself has limited direct applications in pharmaceuticals due to the toxicity of barium, the individual ions have biological activities that are of interest to researchers in drug development.

Barium Ion (Ba²⁺) Signaling Pathway

The barium ion is known to interact with potassium channels. Specifically, Ba²⁺ can act as an activator of large-conductance Ca²⁺-activated K⁺ (BK) channels by binding to the Ca²⁺-bowl site of the channel's α-subunit.[4] This interaction modulates the channel's activity, which plays a role in various physiological processes, including neuronal excitability and smooth muscle tone.

Caption: Barium ion interaction with BK channels.

Thiocyanate Ion (SCN⁻) Biochemical Pathway

The thiocyanate ion is a key component of the innate immune system, particularly in mucosal secretions.[1][2][6] It serves as a substrate for peroxidase enzymes, such as myeloperoxidase (MPO) and lactoperoxidase (LPO).[1][2][6][9] These enzymes catalyze the oxidation of thiocyanate by hydrogen peroxide (H₂O₂) to produce hypothiocyanous acid (HOSCN), a potent antimicrobial agent that targets bacteria and other pathogens.[1][2][6][9] This pathway is crucial for host defense in the oral cavity and airways.[1][6]

Caption: Thiocyanate's role in the innate immune system.

Conclusion

The synthesis of this compound from barium hydroxide and ammonium thiocyanate is a robust and well-characterized process. While the direct therapeutic applications of the compound are limited by barium's toxicity, the distinct and significant biological activities of its constituent ions, barium and thiocyanate, present compelling areas of study for researchers in pharmacology and drug development. The ability of barium ions to modulate ion channels and the role of thiocyanate in the innate immune response highlight the potential for these ions, when delivered in a controlled manner, to influence physiological and pathological processes. Further research into the targeted delivery and specific biological effects of these ions could unveil novel therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Thiocyanate in Modulating Myeloperoxidase Activity during Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Barium ions selectively activate BK channels via the Ca2+-bowl site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound(2092-17-3) IR Spectrum [chemicalbook.com]

- 6. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciencemadness.org [sciencemadness.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Intricacies of Anhydrous Barium Thiocyanate: A Technical Guide to its Crystal Structure and Coordination Polymer Nature

For Researchers, Scientists, and Drug Development Professionals

Anhydrous barium thiocyanate, Ba(SCN)₂, presents a fascinating case study in coordination chemistry, forming a complex and extended polymeric network. This technical guide provides an in-depth analysis of its crystal structure, physicochemical properties, and the experimental protocols utilized for its characterization, offering valuable insights for researchers in materials science and drug development.

Crystal Structure and Coordination Environment

Anhydrous this compound adopts a polymeric structure in the solid state.[1][2] X-ray crystallography studies have revealed that it crystallizes in the monoclinic space group C2/c.[1] The structure is a three-dimensional coordination polymer.[1]

The coordination environment of the barium ion (Ba²⁺) is a key feature of this compound. Each barium cation is coordinated to eight thiocyanate (SCN⁻) anions. This coordination results in a distorted square antiprismatic geometry around the barium center.[1] The bonding to the ambidentate thiocyanate ligand occurs through both its sulfur and nitrogen atoms, with four Ba-S bonds and four Ba-N bonds being formed.[1][2] This intricate network of connections gives rise to the polymeric nature of the compound. The overall structural motif has been described as being reminiscent of the fluorite (CaF₂) structure.[1][2] This structural arrangement is also observed in other anhydrous alkaline earth thiocyanates, such as those of calcium and strontium, as well as in lead(II) thiocyanate.[1][3]

Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | C2/c | [1] |

Further detailed quantitative data, including lattice parameters, atomic coordinates, and specific bond lengths and angles, would require access to specialized crystallographic databases or the original research publications.

Physicochemical Properties

Anhydrous this compound is a white, crystalline solid.[4] It is known to be hygroscopic, readily absorbing moisture from the atmosphere.[4] This property necessitates handling and storage in a dry environment to prevent the formation of its hydrated forms, most commonly the trihydrate, Ba(SCN)₂·3H₂O.

Solubility

The compound is soluble in water and also shows solubility in polar organic solvents such as methanol and ethanol.[4]

Spectroscopic and Thermal Properties

Detailed quantitative data from solid-state IR/Raman spectroscopy and thermal analysis (TGA/DSC) for the anhydrous form are not extensively reported in publicly available literature. However, general characteristics of thiocyanate compounds can be inferred.

-

Vibrational Spectroscopy (IR & Raman): The vibrational spectra of thiocyanate-containing compounds are characterized by distinct bands corresponding to the C≡N and C-S stretching modes, as well as the S-C-N bending mode. In the solid state, the coordination of the thiocyanate ion to the barium center through both nitrogen and sulfur would be expected to influence the positions and splitting of these bands compared to the free ion.

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) would reveal the thermal stability of the anhydrous compound and its decomposition pathway at elevated temperatures. Differential Scanning Calorimetry (DSC) would identify phase transitions and the energetics of decomposition. For related alkaline earth picolinates, thermal decomposition in an inert atmosphere leads to the formation of a mixture of the respective oxides and carbonaceous material.[5]

Experimental Protocols

Synthesis of Anhydrous this compound

The preparation of anhydrous this compound is typically a two-step process involving the synthesis of the trihydrate followed by its dehydration.

Step 1: Synthesis of this compound Trihydrate

This procedure is adapted from the method described in Inorganic Syntheses.[4]

-

Reaction Setup: In a suitable reaction vessel, combine barium hydroxide octahydrate (Ba(OH)₂·8H₂O) and ammonium thiocyanate (NH₄SCN) in a 1:2 molar ratio.

-

Reaction Initiation: Gently agitate the mixture. The solids will begin to absorb atmospheric moisture and a reaction will commence, leading to the evolution of ammonia gas.

-

Completion of Reaction: The reaction mixture is heated to drive off the ammonia and excess water.

-

Purification: The resulting solution is filtered to remove any insoluble impurities.

-

Crystallization: The filtrate is then concentrated by heating and subsequently cooled to induce crystallization of this compound trihydrate (Ba(SCN)₂·3H₂O). The crystals can be collected by filtration.

Step 2: Dehydration to Anhydrous this compound

The obtained this compound trihydrate is then dehydrated to the anhydrous form.

-

Heating: The trihydrate crystals are carefully heated in a controlled environment, such as a vacuum oven or under a stream of dry, inert gas.

-

Temperature Control: The temperature is gradually raised to a point sufficient to drive off the water of crystallization without decomposing the thiocyanate salt.

-

Completion: The dehydration process is continued until a constant weight is achieved, indicating the complete removal of water.

Caption: Workflow for the synthesis of anhydrous this compound.

Characterization Methods

Single-Crystal X-ray Diffraction (SC-XRD)

-

Crystal Selection: A suitable single crystal of anhydrous Ba(SCN)₂ is selected under a microscope and mounted on a goniometer head.[6]

-

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected by a detector as the crystal is rotated.[6]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to obtain the atomic coordinates, bond lengths, and bond angles.[6]

Powder X-ray Diffraction (PXRD)

-

Sample Preparation: A finely ground powder of anhydrous Ba(SCN)₂ is prepared and placed on a sample holder.[7]

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[7]

-

Analysis: The resulting diffraction pattern is used for phase identification by comparison with known patterns in databases and for the determination of lattice parameters.

Caption: Logical workflow for the characterization of anhydrous this compound.

Vibrational Spectroscopy (FTIR and FT-Raman)

-

Sample Preparation: For Fourier-Transform Infrared (FTIR) spectroscopy, a small amount of the anhydrous sample can be mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For Fourier-Transform Raman (FT-Raman) spectroscopy, the crystalline powder is placed in a sample holder.[8]

-

Data Acquisition: The prepared sample is placed in the spectrometer, and the spectrum is recorded over the desired wavenumber range.

-

Spectral Analysis: The resulting spectrum is analyzed to identify the characteristic vibrational modes of the thiocyanate ligand and to infer details about the coordination environment.

Thermal Analysis (TGA/DSC)

-

Sample Preparation: A small, accurately weighed amount of the anhydrous sample is placed in a suitable crucible (e.g., alumina or platinum).

-

Instrumentation: The crucible is placed in the thermogravimetric analyzer or differential scanning calorimeter.

-

Measurement: The sample is heated at a controlled rate in a defined atmosphere (e.g., nitrogen or air), and the change in mass (TGA) or the differential heat flow (DSC) is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram or DSC curve is analyzed to determine the thermal stability, decomposition temperatures, and associated mass losses or enthalpy changes.

Conclusion

Anhydrous this compound is a structurally complex coordination polymer with a unique three-dimensional network. Its synthesis and characterization require careful control of experimental conditions, particularly with respect to its hygroscopic nature. While the general structural features are known, a more detailed crystallographic analysis and comprehensive solid-state spectroscopic and thermal studies would provide a more complete understanding of this intriguing material. The protocols and information presented in this guide serve as a valuable resource for researchers working with or interested in the properties and applications of anhydrous this compound and related coordination polymers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Calcium thiocyanate tetrahydrate | 65114-14-9 | Benchchem [benchchem.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. pure.hud.ac.uk [pure.hud.ac.uk]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. imf.ucmerced.edu [imf.ucmerced.edu]

- 8. This compound | C2BaN2S2 | CID 164928 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of barium thiocyanate in water, acetone, methanol, and ethanol.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of barium thiocyanate (Ba(SCN)₂) in water, acetone, methanol, and ethanol. This document collates available quantitative and qualitative data, outlines a comprehensive experimental protocol for solubility determination, and presents a logical workflow for these procedures.

Executive Summary

This compound is a white, crystalline solid that is known to be highly soluble in water and also soluble in several common organic solvents.[1][2][3] Its solubility characteristics are of interest in various applications, including in the synthesis of other thiocyanate compounds, as a component in dyeing and photography, and in materials science research.[3] This guide addresses the current state of knowledge regarding its solubility and provides the necessary protocols for researchers to conduct their own precise measurements.

Solubility Data

The solubility of this compound has been reported in several key solvents. However, comprehensive quantitative data, particularly regarding temperature dependence, is not extensively available in the public domain.

Quantitative Solubility Data

A summary of the available quantitative and qualitative solubility data for this compound is presented in Table 1. A notable discrepancy exists in the reported solubility in water at 25°C. One source indicates a solubility of 62.63 g/100g of solution, which is approximately 167.5 g/100g of water. Another source reports a value of 169.3 g/100g of solvent. While these values are close, this highlights the need for careful and standardized experimental determination. It is also reported that this compound has a very steep temperature-solubility gradient in water, though specific data points at varying temperatures are not readily found in the literature.[1]

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Qualitative Solubility |

| Water | 25 | ~167.5* / 169.3 | Very Soluble[1] |

| Acetone | Not Specified | Not Specified | Soluble[1] |

| Methanol | Not Specified | Not Specified | Soluble[1] |

| Ethanol | Not Specified | Not Specified | Soluble[1] |

*Calculated from 62.63 g/100g of solution.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, the isothermal equilibrium method, commonly known as the shake-flask method, is recommended. This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution is saturated.

Materials and Equipment

-

This compound (anhydrous or specific hydrate)

-

Solvent (Water, Acetone, Methanol, or Ethanol)

-

Constant temperature water bath or incubator with shaking capabilities

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Drying oven

-

Gravimetric analysis equipment or a suitable analytical instrument (e.g., HPLC, AAS)

Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of sealed flasks, each containing a known volume or mass of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the flasks in a constant temperature shaker bath set to the desired temperature. Agitate the flasks for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Preliminary studies may be needed to determine the optimal equilibration time.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the flasks to stand undisturbed at the constant temperature to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature. Immediately filter the solution through a syringe filter to remove any undissolved solid.

-

Analysis of the Saturated Solution:

-

Gravimetric Method: Accurately weigh a portion of the clear, saturated filtrate. Evaporate the solvent in a drying oven until a constant weight of the dried this compound is achieved. The solubility can then be calculated as grams of solute per 100 grams of solvent.

-

Instrumental Analysis: Alternatively, the concentration of barium or thiocyanate ions in the filtrate can be determined using appropriate analytical techniques such as Atomic Absorption Spectroscopy (AAS) for barium or High-Performance Liquid Chromatography (HPLC) for the thiocyanate anion.

-

-

Data Reporting: The solubility should be reported in grams of this compound per 100 grams of the solvent at the specified temperature. The experiment should be repeated at various temperatures to determine the temperature dependence of the solubility.

Visualization of Experimental Workflow

The logical flow of the isothermal equilibrium method for determining the solubility of this compound is illustrated in the following diagram.

Caption: Workflow for Solubility Determination.

Conclusion

While it is established that this compound is soluble in water, acetone, methanol, and ethanol, there is a notable lack of comprehensive, publicly available quantitative solubility data, particularly as a function of temperature. The conflicting values for its solubility in water underscore the importance of meticulous experimental work. The isothermal equilibrium method detailed in this guide provides a robust framework for researchers to generate reliable and precise solubility data, which is essential for the effective application of this compound in scientific and industrial processes.

References

An In-depth Technical Guide to the Hygroscopic Properties of Anhydrous Barium Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of anhydrous barium thiocyanate. While qualitative information confirms its propensity to absorb atmospheric moisture, this document also serves as a practical resource for researchers aiming to quantify these properties through established experimental protocols. The information herein is intended to support material handling, storage, and formulation development in scientific and industrial settings.

Anhydrous this compound is recognized as a hygroscopic and deliquescent solid, readily absorbing moisture from the atmosphere.[1][2][3] This characteristic necessitates careful handling and storage to maintain its anhydrous state and prevent degradation. The absorbed water can lead to the formation of this compound trihydrate.[2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below, compiled from various sources.

| Property | Value |

| Chemical Formula | Ba(SCN)₂ |

| Molar Mass | 253.49 g/mol |

| Appearance | White crystalline solid[2] |

| Hygroscopicity | Hygroscopic[2], Deliquescent crystals[1] |

| Solubility | Very soluble in water; soluble in acetone, methanol, and ethanol[1][2] |

| Hydrated Forms | A trihydrate (Ba(SCN)₂·3H₂O) is known to exist.[2] |

| Storage Considerations | Should be stored in a cool, dry, well-ventilated area away from incompatible materials. Containers should be kept tightly sealed.[4] |

Quantitative Hygroscopicity Data

A thorough review of the scientific literature did not yield specific quantitative data on the hygroscopic properties of anhydrous this compound. Key metrics such as the critical relative humidity (CRH), a moisture sorption-desorption isotherm, and the rate of water absorption under various conditions have not been publicly documented. The CRH is the specific relative humidity at which a material starts to absorb a significant amount of moisture from the air.[5]

For researchers and professionals requiring this specific data for applications such as formulation, stability studies, or process development, it is recommended to perform experimental characterization using the standard methodologies outlined below.

Experimental Protocols for Hygroscopicity Characterization

To quantitatively assess the hygroscopic properties of anhydrous this compound, two primary analytical techniques are recommended: Dynamic Vapor Sorption (DVS) and Thermogravimetric Analysis (TGA). These methods provide detailed insights into the interaction of the material with water vapor.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature.[1][6][7] This method is ideal for generating a moisture sorption-desorption isotherm, which is a key indicator of a material's hygroscopicity.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of anhydrous this compound (typically 5-15 mg) is placed into the DVS instrument's microbalance.[8]

-

Drying: The sample is initially dried by exposing it to a stream of dry air or nitrogen (0% RH) until a stable mass is achieved. This ensures that any pre-existing adsorbed moisture is removed.

-

Sorption Phase: The relative humidity of the chamber is incrementally increased in a stepwise fashion (e.g., in 10% RH steps from 0% to 90% RH). At each step, the system holds the RH constant and monitors the sample's mass until equilibrium is reached (i.e., the rate of mass change is below a set threshold).[6]

-

Desorption Phase: Once the maximum RH is reached, the process is reversed. The RH is incrementally decreased, and the mass of the sample is monitored at each step until equilibrium is achieved, generating the desorption curve.[1]

-

Data Analysis: The change in mass at each RH step is plotted against the relative humidity to generate a sorption-desorption isotherm. This plot reveals the amount of water absorbed at different humidity levels, the presence of hysteresis (a difference between the sorption and desorption curves), and can help identify the critical relative humidity.[7]

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] TGA can be used to determine the water content of a sample and to study the kinetics of water loss upon heating. This is particularly useful for analyzing the hydration state of this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (that has been exposed to a specific relative humidity) is placed in a tared TGA crucible.

-

Instrument Setup: The TGA is programmed with a specific temperature profile. A typical experiment involves heating the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, usually an inert gas like nitrogen, to prevent oxidative decomposition.[10]

-

Heating and Data Collection: As the sample is heated, the instrument continuously records its mass. Water absorbed by the hygroscopic material will be released at characteristic temperatures.

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The steps in the curve correspond to the loss of volatiles, in this case, water. The amount of water absorbed can be quantified from the percentage of mass loss. For hydrated forms, this can help determine the stoichiometry of the hydrate.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Dynamic Vapor Sorption (DVS) Analysis.

Caption: Workflow for Thermogravimetric Analysis (TGA) of Water Content.

References

- 1. nouryon.com [nouryon.com]

- 2. Microbial Thiocyanate Utilization under Highly Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aggregation of Alkaline-earth-metal Thiocyanates in Aprotic Donor Solvents - Lookchem [lookchem.com]

- 4. Sodium thiocyanate CAS#: 540-72-7 [m.chemicalbook.com]

- 5. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gmelins Handbuch der anorganischen Chemie – Wikipedia [de.wikipedia.org]

- 7. umsl.edu [umsl.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

Physical and chemical properties of barium thiocyanate trihydrate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of barium thiocyanate trihydrate (Ba(SCN)₂·3H₂O). The information is curated for professionals in research and development who require detailed data for experimental design and chemical synthesis.

Physical Properties

This compound trihydrate is a white, crystalline solid.[1][2] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[2][3] The anhydrous form is deliquescent.[4]

| Property | Value | Source |

| Molecular Weight | 307.55 g/mol | [5] |

| Appearance | White crystalline solid | [1][2] |

| Odor | Odorless | [1] |

| Density | 2.23 g/cm³ | [5] |

| Solubility in Water | 62.63 g/100 mL at 25°C | [3][6] |

| Solubility in other solvents | Soluble in acetone, methanol, and ethanol | [3][7][8] |

| Melting Point | Not available | [1][9] |

| Boiling Point | Not available | [1][9] |

Chemical Properties

This compound trihydrate is stable under normal conditions.[9] It is incompatible with oxidizing agents and active metals.[9] Contact with acids can liberate very toxic gas.[10][11]

Decomposition:

Upon heating, this compound trihydrate decomposes. Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), sulfur oxides, and barium oxides.[1][10]

Crystal Structure:

This compound trihydrate has a monoclinic crystal system with the space group C2/m.[5] The barium ion is coordinated with four nitrogen atoms, four oxygen atoms, and one sulfur atom.[5] The water molecules are involved in hydrogen bonding with the sulfur atoms.[5]

| Crystal System | Monoclinic | [5] |

| Space Group | C2/m | [5] |

| Lattice Parameters | a = 15.981 Å, b = 4.441 Å, c = 13.333 Å, β = 104.65° | [5] |

| Bond Distances | Ba-N = 2.90-2.91 Å, Ba-O = 2.71-2.90 Å, Ba-S = 3.39 Å | [5] |

| N-C = 1.15 Å, C-S = 1.65-1.66 Å | [5] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of barium hydroxide with ammonium thiocyanate in an aqueous solution.[3][7]

Procedure:

-

A solution of barium hydroxide is prepared in water.

-

Ammonium thiocyanate is added to the barium hydroxide solution.

-

The mixture is boiled to drive off the ammonia gas produced during the reaction. Water is added periodically to maintain the volume. The reaction is complete when the evolution of ammonia ceases. The solution should remain alkaline.

-

If a precipitate forms, the solution is filtered.

-

The filtrate is then neutralized. First, 6 N sulfuric acid is added until the solution is faintly alkaline. Then, carbon dioxide is passed through the solution to precipitate the remaining barium hydroxide as barium carbonate.

-

The solution is heated to boiling to decompose any barium hydrogen carbonate and then filtered.

-

Activated charcoal is added to the filtrate, and the solution is heated to boiling and filtered again.

-

The final filtrate is concentrated by heating until the boiling point reaches 125°C.

-

The solution is allowed to cool to room temperature and then placed in an ice bath to crystallize the this compound trihydrate.

-

The resulting crystals are collected by filtration and dried in air.[7]

Caption: Experimental workflow for the synthesis of this compound trihydrate.

References

- 1. fishersci.com [fishersci.com]

- 2. CAS 68016-36-4: this compound trihydrate | CymitQuimica [cymitquimica.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound [drugfuture.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Cas 2092-17-3,this compound | lookchem [lookchem.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. 2092-17-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. prochemonline.com [prochemonline.com]

- 10. fishersci.fr [fishersci.fr]

- 11. datasheets.scbt.com [datasheets.scbt.com]

Unraveling the Thermal Degradation of Barium Thiocyanate: A Technical Guide

For Immediate Release

This technical whitepaper provides a comprehensive analysis of the thermal decomposition behavior of barium thiocyanate (Ba(SCN)₂). The information is intended for researchers, scientists, and professionals in drug development who utilize or study the thermal properties of inorganic compounds. This guide synthesizes available data on the thermal degradation of this compound and its structurally related alkaline earth metal thiocyanates, offering insights into its stability, decomposition pathway, and the nature of its degradation products.

Executive Summary

This compound, an inorganic salt with applications in various chemical syntheses, undergoes a multi-stage thermal decomposition process. While specific quantitative data for this compound is not extensively documented in readily available literature, analysis of its structurally analogous compounds, particularly strontium thiocyanate, provides a predictive framework for its thermal behavior. The decomposition is characterized by an initial dehydration of its hydrated forms, followed by the degradation of the anhydrous salt at higher temperatures. This process involves the evolution of toxic and corrosive gases, culminating in a stable inorganic residue. A thorough understanding of this decomposition pathway is critical for safe handling, storage, and application of this compound in thermally sensitive processes.

Introduction

This compound (Ba(SCN)₂) is a crystalline solid that, along with other alkaline earth metal thiocyanates like those of strontium and calcium, shares a similar crystal structure. This structural similarity suggests a comparable pattern of thermal decomposition. The study of the thermal behavior of such compounds is essential for determining their thermal stability, predicting potential hazards associated with their decomposition, and understanding their reaction mechanisms under elevated temperatures. This guide will detail the experimental methodologies used to study thermal decomposition and present the available data in a structured format.

Experimental Protocols

The characterization of the thermal decomposition of metal thiocyanates is primarily conducted using a suite of thermoanalytical techniques. These methods allow for the precise measurement of changes in the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as it is heated at a controlled rate. A typical TGA experiment involves placing a small, precisely weighed sample in a furnace and continuously monitoring its mass as the temperature is increased. The resulting data, a thermogram, plots the percentage of mass loss against temperature. This allows for the determination of decomposition temperatures, the stoichiometry of decomposition reactions, and the quantification of residual mass.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is used to detect thermal events such as phase transitions, melting, and decomposition. In a DTA experiment, the temperature difference between a sample and an inert reference material is measured as both are subjected to the same heating program. Endothermic events (e.g., melting, dehydration) result in the sample temperature lagging behind the reference, while exothermic events (e.g., oxidation, some decompositions) cause the sample temperature to lead. The resulting DTA curve provides information on the temperatures at which these events occur.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

To identify the gaseous products released during thermal decomposition, Evolved Gas Analysis-Mass Spectrometry (EGA-MS) is employed. In this hyphenated technique, the gas evolved from the TGA furnace is transferred to a mass spectrometer. The mass spectrometer then ionizes the gas molecules and separates them based on their mass-to-charge ratio, allowing for the identification of the chemical composition of the evolved gases at different stages of decomposition.

Thermal Decomposition Pathway of Alkaline Earth Thiocyanates

Due to the limited direct data on this compound, the thermal decomposition of the structurally similar strontium thiocyanate provides a valuable model. A key study by Wickleder (2001) on the thermal behavior of M(SCN)₂ (where M = Eu, Sr, Ba) is central to understanding this process. The decomposition of hydrated alkaline earth thiocyanates generally proceeds in the following stages:

Stage 1: Dehydration Hydrated forms of this compound, such as the trihydrate (Ba(SCN)₂·3H₂O), will first lose their water of crystallization upon heating. This is an endothermic process that results in a mass loss corresponding to the water content.

Stage 2: Decomposition of the Anhydrous Salt Following dehydration, the anhydrous this compound will decompose at higher temperatures. Based on the behavior of other inorganic thiocyanates, this decomposition is expected to be a complex process involving the release of several gaseous products.

The following diagram illustrates the proposed general decomposition pathway for this compound:

Caption: Proposed thermal decomposition pathway for hydrated this compound.

Quantitative Data

| Decomposition Stage | Compound Form | Expected Temperature Range (°C) | Mass Loss (%) | Evolved Products | Solid Residue |

| Dehydration | Ba(SCN)₂·3H₂O | 100 - 200 | ~17.5% | H₂O | Ba(SCN)₂ |

| Decomposition | Ba(SCN)₂ | > 300 | Variable | CS₂, N₂, S, (CN)₂ | BaS, Ba(CN)₂ |

Note: The decomposition products and solid residue are speculative and based on the known decomposition of other metal thiocyanates. The exact composition would require experimental verification through techniques like EGA-MS and X-ray diffraction (XRD) analysis of the residue.

Discussion of Decomposition Products

The thermal decomposition of the thiocyanate (SCN⁻) ion is known to produce a variety of products depending on the cation and the experimental conditions. For inorganic thiocyanates, the following gaseous products are commonly observed:

-

Carbon Disulfide (CS₂): A primary decomposition product.

-

Nitrogen Gas (N₂): Formed from the nitrogen atoms in the thiocyanate ion.

-

Sulfur (S): Can be released as elemental sulfur.

-

Cyanogen ((CN)₂): A toxic gas that may be formed.

-

Hydrogen Sulfide (H₂S): May be produced, particularly in the presence of water vapor or hydrogen.

The solid residue is expected to be a mixture of barium sulfide (BaS) and potentially barium cyanide (Ba(CN)₂), although the exact composition would depend on the decomposition atmosphere (inert or oxidizing).

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the comprehensive analysis of the thermal decomposition of a compound like this compound.

Caption: A typical workflow for studying thermal decomposition.

Conclusion

The thermal decomposition of this compound is a complex process that begins with dehydration, followed by the degradation of the anhydrous salt at higher temperatures. While direct and detailed quantitative data for Ba(SCN)₂ remains elusive in the public domain, the behavior of structurally similar alkaline earth thiocyanates, such as strontium thiocyanate, provides a strong basis for predicting its decomposition pathway. The decomposition is expected to release a mixture of hazardous gases, including carbon disulfide and nitrogen-containing compounds, leaving behind a solid barium-containing residue. For professionals working with this compound, it is imperative to consider its potential for thermal degradation and to handle it with appropriate safety measures, particularly when elevated temperatures are involved. Further experimental studies employing coupled techniques like TGA-DTA-MS are necessary to fully elucidate the precise decomposition temperatures, products, and kinetics for this compound.

Spectroscopic Characterization of Barium Thiocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of solid barium thiocyanate (Ba(SCN)₂) using Infrared (IR) and Raman spectroscopy. This document details the fundamental vibrational modes of the thiocyanate ion, experimental protocols for sample preparation and analysis, and a summary of expected spectroscopic data.

Introduction to the Vibrational Spectroscopy of Thiocyanates

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of molecules and ions. For this compound, these methods provide a characteristic fingerprint based on the vibrations of the thiocyanate anion (SCN⁻). The thiocyanate ion, a linear triatomic species, possesses three fundamental vibrational modes:

-

ν(CN): The asymmetric stretching vibration of the carbon-nitrogen triple bond. This is typically a strong and sharp band in both IR and Raman spectra, appearing in the 2000-2100 cm⁻¹ region.[1][2][3]

-

ν(CS): The symmetric stretching vibration of the carbon-sulfur single bond. This band is generally weaker than the C-N stretch and is found in the 700-800 cm⁻¹ range.[1][2][3]

-

δ(SCN): The doubly degenerate bending or deformation vibration of the S-C-N angle. This mode appears in the far-infrared region, typically around 400-500 cm⁻¹.[1][2]

The precise frequencies of these vibrations can be influenced by the cation (in this case, Ba²⁺) and the solid-state packing of the crystal lattice.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are crucial for obtaining high-quality, reproducible data.

A common and effective method for the preparation of this compound involves the reaction of barium hydroxide with ammonium thiocyanate.[4][5]

Materials:

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Ammonium thiocyanate (NH₄SCN)

-

Distilled water

Procedure:

-

In a fume hood, dissolve barium hydroxide octahydrate in distilled water with gentle heating.

-

Separately, prepare a concentrated aqueous solution of ammonium thiocyanate.

-

Slowly add the ammonium thiocyanate solution to the barium hydroxide solution while stirring.

-

The reaction will produce this compound, ammonia gas, and water: Ba(OH)₂ + 2 NH₄SCN → Ba(SCN)₂ + 2 NH₃ + 2 H₂O

-

Gently heat the resulting solution to drive off the ammonia gas. The absence of ammonia can be tested with moist litmus paper.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of this compound trihydrate (Ba(SCN)₂·3H₂O).

-

Collect the crystals by vacuum filtration and wash with a small amount of cold distilled water.

-

To obtain anhydrous this compound, the trihydrate can be carefully heated in a vacuum oven.

For solid samples like this compound, the KBr pellet technique is a standard method for transmission IR spectroscopy.[6]

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Agate mortar and pestle

-

Pellet press

-

KBr powder (spectroscopic grade)

Procedure:

-

Thoroughly dry the KBr powder to remove any absorbed water, which can interfere with the spectrum.

-

In the agate mortar, grind a small amount of anhydrous this compound (approximately 1-2 mg) to a fine powder.

-

Add approximately 200-300 mg of the dried KBr powder to the mortar and mix thoroughly with the sample.

-

Transfer a portion of the mixture to the pellet die.

-

Press the mixture under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should also be recorded.

FT-Raman spectroscopy is well-suited for the analysis of solid inorganic compounds like this compound, as it minimizes fluorescence issues that can occur with visible lasers.[6]

Instrumentation:

-

Fourier Transform (FT) Raman spectrometer, typically equipped with a Nd:YAG laser (1064 nm excitation).

-

Sample holder for solid powders.

Procedure:

-

Place a small amount of the crystalline this compound sample into a sample vial or onto a suitable holder.

-

Position the sample in the spectrometer's sample compartment.

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum over the desired spectral range. The number of scans can be increased to improve the signal-to-noise ratio.

Spectroscopic Data and Interpretation

The following table summarizes the expected vibrational frequencies for this compound based on the known ranges for the thiocyanate ion. Precise peak positions for solid this compound are not consistently reported in the literature, so these values should be considered as expected ranges.

| Vibrational Mode | Assignment | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| ν(CN) | C≡N asymmetric stretch | ~2050 - 2070 (Strong, Sharp) | ~2050 - 2070 (Strong, Sharp) |

| ν(CS) | C-S symmetric stretch | ~740 - 760 (Medium to Weak) | ~740 - 760 (Medium) |

| δ(SCN) | S-C-N bend (degenerate) | ~460 - 480 (Medium) | ~460 - 480 (Weak) |

Note: The NIST Chemistry WebBook provides a reference IR spectrum of this compound (as a Nujol mull) which can be visually inspected for peak positions.[7] SpectraBase contains entries for both FTIR and FT-Raman spectra of this compound, which may provide more detailed data upon registration.[8][9][10]

The ν(CN) band is the most intense and easily identifiable peak. Its position can provide information about the coordination of the thiocyanate ion. In the case of this compound, an ionic interaction is expected. The ν(CS) and δ(SCN) bands are also important for a complete vibrational analysis.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the spectroscopic characterization of this compound.

Caption: Synthesis workflow for this compound.

Caption: Workflow for spectroscopic analysis of this compound.

Conclusion

References

- 1. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. sciencemadness.org [sciencemadness.org]

- 6. This compound | C2BaN2S2 | CID 164928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

Chemical formula and molecular weight of barium thiocyanate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of barium thiocyanate, covering its chemical and physical properties, synthesis, applications, and safety protocols. The information is curated for professionals in research and development who may utilize this compound in synthetic chemistry and other laboratory applications.

Chemical Identity and Properties

This compound, with the chemical formula Ba(SCN)₂, is an inorganic salt that exists as a white, crystalline solid. It is known to be hygroscopic and typically crystallizes from water as a trihydrate (Ba(SCN)₂·3H₂O).[1][2]

Molecular and Physical Data

The fundamental properties of anhydrous this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₂BaN₂S₂ | [3] |

| Line Formula | Ba(SCN)₂ | [1] |

| Molecular Weight | 253.49 g/mol | [1][4][5] |

| Appearance | White, needle-shaped crystals | [6] |

| Density | 2.2 g/cm³ | [4][7] |

| Water Solubility | 62.63 g/100 mL at 25°C | [1] |

| Boiling Point | 146°C at 760 mmHg | [4][5] |

| Flash Point | 42.1°C | [4][5] |

Solubility and Stability

This compound is highly soluble in water and also shows good solubility in alcohols such as methanol and ethanol, as well as in acetone.[1][4][8][9] The anhydrous salt is very hygroscopic, readily absorbing moisture from the air to form the trihydrate.[1][8] The compound is stable under recommended storage conditions but is sensitive to light.[2][10] Contact with acids should be avoided as it can liberate highly toxic hydrogen cyanide gas.[2][10]

Synthesis of this compound

The preparation of this compound can be achieved through various methods. A well-established and reliable protocol involves the reaction of barium hydroxide with ammonium thiocyanate.[1][8][11] This procedure allows for the synthesis of significant quantities of the compound.

Experimental Protocol: Synthesis from Barium Hydroxide and Ammonium Thiocyanate

This protocol is adapted from the procedure described by Herstein in Inorganic Syntheses.[8][11]

Reaction: Ba(OH)₂ + 2 NH₄SCN → Ba(SCN)₂ + 2 NH₃ + 2 H₂O[1]

Materials:

-

Ammonium thiocyanate (NH₄SCN)

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

6 N Sulfuric acid (H₂SO₄)

-

Carbon dioxide (CO₂) source

-

Activated charcoal

-

500-mL round-bottomed flask

-

Heating mantle or steam bath

-

Filtration apparatus (sintered-glass Buchner funnel or equivalent)

Procedure:

-

Reaction Initiation: In a 500-mL round-bottomed flask, combine 76 g (1 mole) of ammonium thiocyanate and 158 g (0.5 mole) of barium hydroxide octahydrate. Shake the flask until the solid mixture liquefies due to the high negative heat of reaction.[8]

-

Ammonia Removal: Boil the resulting solution to drive off the evolved ammonia gas. Periodically replace any water that evaporates during this process. Continue boiling until the evolution of ammonia ceases. The solution should remain alkaline to phenolphthalein; if not, add more barium hydroxide and repeat the boiling step.[8]

-

First Filtration: A precipitate may form during the reaction. Filter the hot solution through a sintered-glass Buchner funnel to remove any insoluble byproducts.[8]

-

Neutralization: Carefully add 6 N sulfuric acid to the filtrate until the solution is only faintly alkaline. Subsequently, neutralize the remaining barium hydroxide by bubbling carbon dioxide through the solution.[8]

-

Purification: Heat the solution to boiling to precipitate any barium hydrogen carbonate that may have formed. For optimal results, digest the mixture on a steam bath overnight. Filter the solution again. Add 0.5 g of activated charcoal to the filtrate, bring it back to a boil, and perform a final filtration.[8]

-

Crystallization: Concentrate the final filtrate by boiling until the boiling point reaches 125°C. Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization of this compound trihydrate (Ba(SCN)₂·3H₂O).[8]

-

Product Isolation: Collect the needle-shaped crystals using a Buchner funnel. The product can be dried in the air. The expected yield is approximately 115 g (75%). The anhydrous salt can be obtained by dehydrating the trihydrate.[8]

Applications in Research and Development

This compound serves as a valuable precursor and reagent in various chemical processes.

-

Preparation of Other Thiocyanates: It is a key starting material for synthesizing other metal thiocyanates. This is typically achieved through a salt metathesis reaction where the insoluble barium sulfate precipitates, leaving the desired metal thiocyanate in solution. For instance, it can be used to prepare indium(III) thiocyanate by reaction with indium(III) sulfate.[8][12]

-

Dispersing Agent: The compound has applications as a dispersing agent for cellulose.[6][8]

-

Dyeing and Photography: Historically, this compound has been used in the dyeing industry and as an ingredient in some photographic solutions.[4][6][8]

Safety and Handling

This compound is classified as hazardous and requires careful handling.

Hazard Identification

| Hazard | Description |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2][13] |

| Reactivity | Contact with acids liberates very toxic gas (hydrogen cyanide).[2][10] |

| Environmental Hazard | May cause long-lasting harmful effects to aquatic life.[10] |

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[14]

-

Personal Protection: Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[14]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][13]

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from direct sunlight and incompatible materials such as strong oxidizing agents and acids.[10]

-

Disposal: Dispose of waste in accordance with applicable regional, national, and local laws and regulations.[7][10]

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound as detailed in the experimental protocol.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. fishersci.fr [fishersci.fr]

- 3. This compound | C2BaN2S2 | CID 164928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 2092-17-3,this compound | lookchem [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. assignmentpoint.com [assignmentpoint.com]

- 7. fishersci.com [fishersci.com]

- 8. sciencemadness.org [sciencemadness.org]

- 9. cameo.mfa.org [cameo.mfa.org]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Full text of "Inorganic Syntheses Volume 3" [archive.org]

- 12. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. echemi.com [echemi.com]

An In-depth Technical Guide to Barium Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium thiocyanate, with the chemical formula Ba(SCN)₂, is an inorganic salt that serves as a versatile reagent in various chemical applications. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and insights into its applications relevant to the scientific community.

Chemical Identification and Properties

This compound is commercially available in its anhydrous and trihydrate forms. The CAS Registry Numbers for these forms are crucial for unambiguous identification in research and procurement.

| Property | Anhydrous this compound | This compound Trihydrate |

| CAS Registry Number | 2092-17-3[1][2][3][4] | 68016-36-4[1] |

| Molecular Formula | Ba(SCN)₂ | Ba(SCN)₂·3H₂O |

| Molecular Weight | 253.49 g/mol [1] | 307.54 g/mol |

| Appearance | White crystalline solid[2] | White, needle-shaped crystals |

| Solubility in Water | 62.63 g/100 mL (25 °C)[1] | Soluble |

| Solubility in other solvents | Soluble in acetone, methanol, and ethanol[1] | Soluble in most alcohols, insoluble in simple alkanes[1] |

| Density | 2.2 g/cm³[4] | Not specified |

| Hazards | Toxic by ingestion[5] | Toxic by ingestion |

Synthesis of this compound

A common and effective method for the laboratory synthesis of this compound involves the reaction of barium hydroxide with ammonium thiocyanate.[1] This procedure yields the trihydrate form, which can be subsequently dehydrated.

Experimental Protocol: Synthesis of this compound Trihydrate

Materials:

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Ammonium thiocyanate (NH₄SCN)

-

Distilled water

-

Round-bottom flask

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction: In a round-bottom flask, thoroughly mix solid barium hydroxide octahydrate and ammonium thiocyanate. The reaction is endothermic and will cause the mixture to liquefy and the temperature to drop significantly.

-

Heating: Gently heat the mixture to drive the reaction to completion and to evolve ammonia gas. Continue heating until the evolution of ammonia ceases.

-

Purification:

-

Dissolve the resulting solid in a minimum amount of hot distilled water.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of this compound trihydrate.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold distilled water.

-

Dry the crystals in a desiccator at room temperature.

-

Dehydration: The anhydrous form can be obtained by carefully heating the trihydrate crystals in a vacuum oven.

Synthesis Workflow

Applications in Research and Development

While this compound has established uses in dyeing and photography, its utility for researchers, particularly in drug development, lies in its role as a source of the thiocyanate anion. The thiocyanate group is a valuable synthon in organic chemistry for the preparation of various sulfur- and nitrogen-containing compounds.

Precursor to other Thiocyanates

This compound can be used to generate other metal thiocyanates through precipitation reactions. For example, reacting an aqueous solution of this compound with a soluble sulfate salt of another metal will precipitate barium sulfate, leaving the desired metal thiocyanate in solution.

Role in Organic Synthesis

The thiocyanate anion (SCN⁻) is a versatile nucleophile that can be introduced into organic molecules to form organic thiocyanates (R-SCN). These compounds are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules. Organic thiocyanates can be further transformed into other functional groups such as:

-

Thiols (R-SH): via reduction.

-

Disulfides (R-S-S-R): via hydrolysis and oxidation.

-

Thioethers (R-S-R'): by reaction with organometallic reagents.

Quantitative Analysis

The concentration of thiocyanate ions in solution can be determined by various analytical methods. A common technique is spectrophotometry, where thiocyanate forms a colored complex with iron(III) ions, which can be quantified by measuring its absorbance. Ion chromatography is another powerful technique for the separation and quantification of thiocyanate in various matrices.

Safety and Handling

This compound is toxic if ingested and can cause irritation upon contact with skin and mucous membranes.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. In case of accidental exposure, seek immediate medical attention. Dispose of barium-containing waste according to institutional and local regulations for hazardous materials.

References

An In-depth Technical Guide to the Endothermic Reaction of Barium Hydroxide and Ammonium Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the spontaneous endothermic reaction between solid barium hydroxide octahydrate and solid ammonium thiocyanate. This reaction serves as a powerful illustration of entropy-driven processes, where a significant increase in disorder compensates for an unfavorable enthalpy change, causing a dramatic decrease in temperature.

Thermodynamic Principles

The reaction between barium hydroxide octahydrate and ammonium thiocyanate is a classic example of a process governed by the second law of thermodynamics. The spontaneity of a reaction is determined by the change in Gibbs free energy (ΔG), which is defined by the equation:

ΔG = ΔH - TΔS

Where:

-

ΔG is the change in Gibbs free energy. A negative value indicates a spontaneous process.

-

ΔH is the change in enthalpy. A positive value signifies an endothermic reaction that absorbs heat from its surroundings.

-

T is the temperature in Kelvin.

-

ΔS is the change in entropy. A positive value indicates an increase in the disorder or randomness of the system.

In this specific reaction, the enthalpy change (ΔH) is positive, meaning the reaction absorbs a significant amount of heat from its surroundings.[1] Despite this, the reaction is spontaneous because the entropy change (ΔS) is very large and positive.[2][3] The reaction transforms two solid reactants into a liquid solution, a gas, and a greater number of moles of products, leading to a substantial increase in disorder.[4][5] This large positive TΔS term outweighs the positive ΔH, resulting in a negative ΔG and a spontaneous reaction.[1][6]

Reaction Equation

The balanced chemical equation for the reaction is:

Ba(OH)₂·8H₂O(s) + 2 NH₄SCN(s) → Ba(SCN)₂(aq) + 2 NH₃(g) + 10 H₂O(l) [2][6][7]

Quantitative Thermodynamic Data

The following table summarizes the key quantitative data associated with this reaction. The significant positive enthalpy change confirms its endothermic nature, while the large positive entropy change is the driving force for its spontaneity.

| Thermodynamic Parameter | Value | Description |

| Enthalpy Change (ΔH) | +102.2 kJ/mol | Indicates a strongly endothermic reaction, absorbing heat from the surroundings.[2] |

| Entropy Change (ΔS) | +495 J/mol·K | Represents a large increase in the disorder of the system.[2] |

| Observed Temperature Drop | ≈ 35-45 °C | The temperature of the mixture can fall from room temperature to between -20 °C and -30 °C.[4][8][9] |

Reaction Mechanism & Kinetics

The reaction is initiated when the two solids are mixed. The water of crystallization from the barium hydroxide octahydrate plays a crucial role, acting as a solvent to facilitate the dissociation of the ionic compounds. This creates a slushy, semi-aqueous environment where the ions can move and react.[4][8] The ammonium ions (NH₄⁺) react with the hydroxide ions (OH⁻) in an acid-base reaction to form ammonia (NH₃) and water.

The reaction proceeds relatively quickly, with noticeable temperature drops and the smell of ammonia becoming evident within 30 seconds to a minute.[9][10] The formation of a liquid and a gas from solid reactants is a key factor in the rapid increase in entropy.

Figure 1. Simplified reaction mechanism pathway.

Experimental Protocol

This section outlines a detailed methodology for demonstrating the endothermic reaction. Strict adherence to safety protocols is mandatory.

Materials & Equipment

-

Chemicals:

-

Equipment:

Procedure

The following workflow details the experimental steps.

Figure 2. Step-by-step experimental workflow.

Expected Observations

-

Within a minute of mixing, the solids will begin to liquefy, forming a slushy mixture as water is produced.[6][8]

-

A strong odor of ammonia gas will be noticeable.[9][10] The gas can be confirmed as basic using moistened pH or litmus paper.[8]

-

The temperature of the mixture will rapidly decrease, often reaching below -20 °C.[8][9]

-

The flask will become cold enough to freeze the puddle of water it rests on, causing the wooden block to stick to the bottom of the flask.[6][11]

Safety Considerations

-

Toxicity: Barium compounds are toxic if ingested.[10] Ammonium thiocyanate is also harmful.[12] Avoid creating dust and wash hands thoroughly after handling.

-

Ammonia Gas: The reaction produces ammonia gas, which is a respiratory irritant.[10] This experiment must be performed in a well-ventilated area or a fume hood.

-

Thermal Hazard: The flask becomes cold enough to cause frostbite upon prolonged contact.[9] Handle the flask with tongs or appropriate thermal gloves.

-

Disposal: The resulting solution should be disposed of in accordance with local hazardous waste regulations. Do not pour down the drain unless permitted by institutional guidelines.[1][9]

References

- 1. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 2. Endothermic Reactions--Ba(OH)2 * H20 + NH4SCN [chemed.chem.purdue.edu]

- 3. Endothermic Reactions - barium hydroxide and ammonium thiocyanide [chemed.chem.purdue.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 6. Spontaneous Endothermic Reaction | Department of Chemistry | University of Washington [chem.washington.edu]

- 7. Ba(OH)2*8H2O + 2 NH4SCN → Ba(SCN)2 + 2 NH3 + 10 H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 8. Endothermic Reaction [chemedx.org]

- 9. Endothermic Reactions Demonstration [thoughtco.com]

- 10. flinnsci.ca [flinnsci.ca]

- 11. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 12. Chilling effects | Exhibition chemistry | RSC Education [edu.rsc.org]

Methodological & Application

Application Notes and Protocols for the Laboratory Preparation of Barium Thiocyanate Crystals

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive guide for the synthesis of barium thiocyanate crystals in a laboratory setting. The protocols are based on established chemical synthesis principles and safety practices.

Introduction

This compound, Ba(SCN)₂, is a white, crystalline solid that is highly soluble in water and soluble in several organic solvents like methanol and ethanol.[1][2][3][4] It typically crystallizes from aqueous solutions as the trihydrate, Ba(SCN)₂·3H₂O, which presents as needle-shaped crystals.[1][3][5] The anhydrous form is known to be hygroscopic.[1][2] This compound serves as a precursor in the synthesis of other thiocyanate salts and has applications in the dyeing and photography industries.[2][3][4] The preparation method detailed below involves the reaction of barium hydroxide with ammonium thiocyanate, a classic and reliable method for producing this compound.[1]

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below for quick reference.

| Property | Value |

| Molecular Formula | Ba(SCN)₂ |

| Molecular Weight | 253.49 g/mol [3][4] |

| Appearance | White, deliquescent, needle-shaped crystals[1][3][5] |

| Solubility | Very soluble in water; soluble in acetone, methanol, and ethanol.[1][2][3][4] |

| Water Solubility | 62.63 g/100g solution at 25°C (as Ba(SCN)₂·3H₂O)[2] |

| Crystal System | The anhydrous form has a C2/c space group.[6] |

| Hazards | Toxic by ingestion.[5][7] Contact with skin and membranes may cause irritation.[5] Ammonia gas produced is an irritant.[7] |

Experimental Protocol: Synthesis of this compound Trihydrate

This protocol is adapted from a well-established procedure for the synthesis of this compound.[1]

Materials and Reagents:

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Ammonium thiocyanate (NH₄SCN)

-

6 N Sulfuric acid (H₂SO₄)

-

Activated charcoal

-

Carbon dioxide (gas or from a generator)

-

Distilled water

-

Round-bottomed flask (500 mL)

-

Heating mantle or Bunsen burner

-

Sintered-glass Buchner funnel or filter paper with kieselguhr/Celite

-

Beakers

-

Stirring rod

-

pH indicator (litmus or phenolphthalein)

-

Ice bath

Experimental Workflow:

References

Application Notes and Protocols: Barium Thiocyanate in Coordination Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of barium thiocyanate [Ba(SCN)₂] in the synthesis of novel coordination polymers. The following sections detail the synthesis protocols, structural data, and potential applications of these materials, with a focus on compounds incorporating the organic linker trans-1,2-bis(4-pyridyl)ethylene (bpe).

Application Notes

This compound serves as a versatile precursor in the construction of coordination polymers due to the multifaceted role of both the barium cation and the thiocyanate anion. The large ionic radius of Ba(II) allows for high coordination numbers, leading to diverse and complex structural motifs. The thiocyanate (SCN⁻) ligand is an ambidentate linker, capable of coordinating through its nitrogen or sulfur atoms, or bridging metal centers in various modes (μ-1,1-N, μ-1,3-N,S, etc.), which further contributes to the structural variety of the resulting polymers.